molecular formula C26H25N3O4 B245982 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B245982
M. Wt: 443.5 g/mol
InChI Key: LQWYEXCCDMWGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor and has been studied for its effects on addiction, schizophrenia, and other neurological disorders.

Mechanism of Action

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in regulating these processes. By blocking the dopamine D3 receptor, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in experiments. In addition, the complex synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may make it difficult to produce large quantities for use in experiments.

Future Directions

There are several future directions for research on N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, future research may focus on developing more efficient synthesis methods for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and improving its solubility in water for use in experiments.

Synthesis Methods

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 4-benzoylpiperazine with 4-fluoronitrobenzene to form 4-(4-benzoylpiperazin-1-yl)nitrobenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder.

properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H25N3O4/c30-25(20-6-11-23-24(18-20)33-17-16-32-23)27-21-7-9-22(10-8-21)28-12-14-29(15-13-28)26(31)19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,27,30)

InChI Key

LQWYEXCCDMWGMB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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